

Application Note: Validated Gas Chromatography Method for the Assay of Magnesium Valproate

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Compound of Interest

Compound Name: Magnesium valproate

Cat. No.: B032939

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Introduction

Magnesium valproate is an anticonvulsant medication used in the treatment of epilepsy and bipolar disorder. Accurate and precise quantification of **magnesium valproate** in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality and therapeutic efficacy. This document provides a detailed, validated gas chromatography (GC) method for the assay of **magnesium valproate**. The method is demonstrated to be simple, precise, accurate, and stability-indicating.^[1]

Experimental Protocol

This protocol is based on a validated gas chromatographic method for the assay of **Magnesium Valproate**.^[1]

Instrumentation and Chromatographic Conditions

A Shimadzu 2014 Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a manual injector was used for this method.^[1]

Parameter	Specification
Gas Chromatograph	Shimadzu 2014 GC with FID[1]
Injector	Manual[1]
Data Acquisition	GC Solutions Software[1]
Column	Not explicitly specified, but a polar capillary column is suitable for fatty acid analysis.
Carrier Gas	Nitrogen
Initial Oven Temperature	80°C (hold for 2 minutes)[1]
Temperature Ramp	10°C/minute to 130°C (hold for 10 minutes)[1]
Injector Temperature	Not specified
Detector Temperature	Not specified
Flow Rate	Not specified

Reagents and Solutions

- **Magnesium Valproate** Reference Standard (RS)
- **Magnesium Valproate** Sample
- Heptane
- Methanol
- Dilute Sulphuric Acid
- Water (HPLC Grade)
- Sodium Hydroxide Pellets[1]
- 30% (v/v) Hydrogen Peroxide[1]

Preparation of Standard Solution

- Accurately weigh 1.000 g of **Magnesium Valproate** working standard and dissolve it in 20 ml of water.[\[1\]](#)
- Add 10 ml of dilute sulphuric acid.[\[1\]](#)
- Shake the mixture with 20 ml of heptane and allow the layers to stand for 10 minutes.[\[1\]](#)
- Separate the heptane layer.
- Filter the heptane layer and then evaporate the filtrate at a temperature not exceeding 30°C using a rotary evaporator.[\[1\]](#)
- Accurately weigh 0.250 g of the resulting residue into a 5 mL volumetric flask.[\[1\]](#)
- Dilute to the mark with a suitable diluent (e.g., heptane).[\[1\]](#)
- Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[\[1\]](#)

Preparation of Sample Solution

- Accurately weigh a quantity of the **Magnesium Valproate** sample equivalent to 1.000 g of **Magnesium Valproate**.
- Follow the same procedure as described for the Preparation of Standard Solution (steps 1-8).

Method Validation Summary

The gas chromatography method was validated in accordance with ICH guidelines to ensure its suitability for the intended purpose.[\[1\]](#)

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The results indicated that **magnesium valproate** is a very stable compound under the tested stress conditions.[\[1\]](#)

Stress Condition	Duration	Observation
0.1N HCl	2 hours reflux	No degradation[1]
0.1N NaOH	2 hours reflux	No degradation[1]
Heat	2 days at 110°C	No degradation[1]
Light (UV)	24 hours	No degradation[1]

Linearity

The linearity of the method was evaluated by analyzing seven solutions with concentrations ranging from 2000 to 8000 µg/mL.[1]

Parameter	Result
Concentration Range	2000 - 8000 µg/mL[1]
Correlation Coefficient (r)	0.999[1]
Regression Equation	$y = 46,956x + 85,486$ [1]

Precision

The precision of the method was determined by repeatability (method precision) and intermediate precision, as well as system precision.[1]

Precision Type	%RSD
System Precision	0.67%[1]
Method Precision (Intra-day)	0.67%[1]
Intermediate Precision (Inter-day)	0.70%[1]

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies.[1]

Parameter	Result
Recovery	99.54% to 100.28% [1]

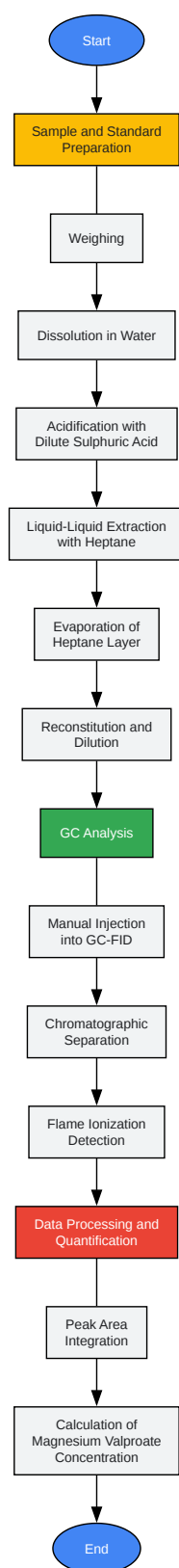
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was established by determining the LOD and LOQ.

Parameter	Result
LOD	0.1 ppm [1]
LOQ	1.0 ppm [1]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC assay of **magnesium valproate**.



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References

- 1. sphinxsai.com [sphinxsai.com]
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